molecular formula C13H18OS B13176736 3-(4-Ethylphenyl)thian-3-ol

3-(4-Ethylphenyl)thian-3-ol

Cat. No.: B13176736
M. Wt: 222.35 g/mol
InChI Key: ZMPMNJQRROTXBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethylphenyl)thian-3-ol is an organic compound with the molecular formula C₁₃H₁₈OS It is characterized by the presence of a thian-3-ol group attached to a 4-ethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylphenyl)thian-3-ol typically involves the reaction of 4-ethylphenylthiol with an appropriate oxidizing agent. One common method is the oxidation of 4-ethylphenylthiol using hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out under controlled conditions to ensure the selective formation of the thian-3-ol group.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylphenyl)thian-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thian-3-ol group to a thiol group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium tungstate, and acetic acid are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be performed using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

3-(4-Ethylphenyl)thian-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)thian-3-ol involves its interaction with specific molecular targets. The thian-3-ol group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivative of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylphenyl)thian-3-ol
  • 3-(4-Propylphenyl)thian-3-ol
  • 3-(4-Butylphenyl)thian-3-ol

Uniqueness

3-(4-Ethylphenyl)thian-3-ol is unique due to the presence of the ethyl group, which influences its chemical reactivity and physical properties. This makes it distinct from other similar compounds with different alkyl groups, affecting its applications and interactions in various chemical and biological systems.

Properties

Molecular Formula

C13H18OS

Molecular Weight

222.35 g/mol

IUPAC Name

3-(4-ethylphenyl)thian-3-ol

InChI

InChI=1S/C13H18OS/c1-2-11-4-6-12(7-5-11)13(14)8-3-9-15-10-13/h4-7,14H,2-3,8-10H2,1H3

InChI Key

ZMPMNJQRROTXBP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2(CCCSC2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.